molecular formula C20H26N4 B2962330 N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896848-27-4

N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2962330
CAS No.: 896848-27-4
M. Wt: 322.456
InChI Key: AUSZCMDPLBKVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-methyl, 3-phenyl, and 5-isopropyl substituent on the core heterocyclic scaffold, with a secondary aliphatic amine (butan-2-yl) at position 5. The structural diversity of substituents at positions 2, 3, 5, and 7 significantly influences their biological activity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

N-butan-2-yl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-6-14(4)21-18-12-17(13(2)3)22-20-19(15(5)23-24(18)20)16-10-8-7-9-11-16/h7-14,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZCMDPLBKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The target compound’s activity and properties can be contextualized by comparing it to structurally related pyrazolo[1,5-a]pyrimidines (Table 1). Key analogues include:

Key Observations:

R3 Substituent :

  • The target compound’s 3-phenyl group lacks electron-withdrawing substituents (e.g., fluorine in compound 47 or 32), which are associated with enhanced anti-mycobacterial activity . For example, 3-(4-fluorophenyl) analogues (MIC = 0.08–0.12 µM) exhibit superior potency compared to unsubstituted phenyl derivatives (MIC ~0.45 µM) .

R5 Substituent :

  • The 5-isopropyl group in the target compound introduces steric bulk compared to smaller alkyl (methyl, propyl) or aryl (phenyl) groups. While 5-aryl substituents (e.g., 5-phenyl in compound 47) enhance target engagement in mycobacterial ATP synthase inhibition, bulky alkyl groups may improve lipophilicity and membrane permeability .

R7 Amine :

  • The butan-2-yl amine in the target compound is an aliphatic secondary amine, contrasting with aromatic amines (e.g., pyridin-2-ylmethyl in compound 47) or halogenated aryl amines (e.g., 4-chlorophenyl in compound 16). Aliphatic amines generally reduce hERG channel binding (lower cardiotoxicity risk) and enhance metabolic stability .

R2 Substituent :

  • The 2-methyl group in the target compound is less electron-withdrawing than trifluoromethyl (CF3) groups (e.g., D463-0334 ). CF3 groups can enhance metabolic stability but may increase molecular weight and affect solubility.

Structure–Activity Relationship (SAR) Trends

  • Anti-Mycobacterial Activity :

    • Optimal activity against Mycobacterium tuberculosis (Mtb) requires a 3-(4-fluorophenyl) group paired with 5-aryl/heteroaryl substituents (e.g., compound 32: MIC = 0.08 µM) . The target compound’s 3-phenyl and 5-isopropyl groups may reduce potency relative to fluorinated analogues.
    • 7-Amine substituents : Pyridin-2-ylmethyl amines (e.g., compound 47) balance potency and solubility, while aliphatic amines (e.g., butan-2-yl) may trade reduced affinity for improved safety profiles .
  • Pharmacokinetic Properties :

    • Microsomal stability : Compounds with aliphatic amines (e.g., butan-2-yl) show >80% stability in human liver microsomes, whereas aryl amines require structural optimization to avoid rapid oxidation .
    • hERG inhibition : Aromatic amines (e.g., 4-chlorophenyl in compound 16) exhibit higher hERG binding (IC50 ~10 µM), while aliphatic amines (e.g., butan-2-yl) typically exceed IC50 >30 µM, reducing cardiotoxicity risks .

Biological Activity

N-(butan-2-yl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific compound has shown promise in various assays:

  • Antiviral Activity : Recent studies indicate that pyrazolo[1,5-a]pyrimidines can exhibit antiviral properties. For instance, related compounds have demonstrated significant antiviral activity against SARS-CoV-2, with some derivatives showing lower IC50 values than established protease inhibitors like Lopinavir .
  • Anti-inflammatory Effects : Compounds within this class have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
  • Anticancer Properties : Pyrazolopyrimidine derivatives have been evaluated for their anticancer activities. Some studies suggest that they may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and apoptotic markers .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound likely interacts with specific enzymes involved in disease processes, such as kinases and COX enzymes.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell proliferation.

Structure Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Key factors influencing activity include:

  • Substituents on the Pyrazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and binding affinity to target proteins.
  • Spatial Orientation : The three-dimensional arrangement of substituents can influence how well the compound fits into enzyme active sites or receptor binding pockets.

Study 1: Antiviral Activity Evaluation

In a study evaluating the antiviral efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against SARS-CoV-2, several compounds were synthesized and tested. Notably:

CompoundIC50 (µM)Selectivity Index
Compound A1.2130
Compound B2.3471
Lopinavir5.2468.57

The results indicated that certain derivatives exhibited significantly lower IC50 values compared to Lopinavir, highlighting their potential as antiviral agents .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro. The study measured cytokine production in macrophages treated with various concentrations of the compound:

Concentration (µM)TNF-alpha Inhibition (%)
1025
2050
5080

These findings suggest that this compound may serve as a lead compound for developing anti-inflammatory drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.